molecular formula C17H23N3O5 B6460941 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid CAS No. 2549016-87-5

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid

Cat. No. B6460941
CAS RN: 2549016-87-5
M. Wt: 349.4 g/mol
InChI Key: HESMLINNSISFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid” is a complex organic molecule. The imidazo[1,2-a]pyridine core is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . A novel, rapid and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous and metal-free conditions has also been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups and a heterocyclic core. The imidazo[1,2-a]pyridine core is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites. The imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . In a specific protocol, peroxides serve as both the radical initiator and methyl source .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its precise molecular structure. The imidazo[1,2-a]pyridine core is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry , suggesting that it may have unique properties.

Scientific Research Applications

Oxalic acid has a wide range of scientific research applications. It is used in a variety of laboratory experiments, such as in the synthesis of organic compounds, in the determination of the structure of organic compounds, and in the determination of the structure of proteins. Oxalic acid is also used to study the properties of enzymes, to study the structure of DNA, and to study the structure of carbohydrates.

Advantages and Limitations for Lab Experiments

The advantages of using oxalic acid in laboratory experiments include its low cost, its wide availability, and its versatility. Oxalic acid is also relatively safe to use, and it is not highly toxic. The main limitation of using oxalic acid in laboratory experiments is that it is a strong acid, and it can cause damage to cells and tissues if it is not used properly.

Future Directions

Future research on oxalic acid could focus on its use in the development of new drugs and therapeutics. It could also be used to study the structure and function of proteins and other macromolecules. Additionally, future research could focus on the development of new methods for the synthesis of oxalic acid, as well as the development of new methods for its use in laboratory experiments. Finally, research could focus on the use of oxalic acid in the development of new materials and products.

Synthesis Methods

Oxalic acid can be synthesized in a variety of ways, including by the oxidation of ethylene glycol, the hydrolysis of ethylene dibromide, the oxidation of glucose, and the hydrolysis of ethylene chlorohydrin. The most common method of synthesis is the oxidation of ethylene glycol with nitric acid. This reaction produces oxalic acid and water, and it can be performed in a variety of ways, including using a catalytic amount of copper, silver, or manganese.

properties

IUPAC Name

2-[[4-(methoxymethyl)piperidin-1-yl]methyl]imidazo[1,2-a]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.C2H2O4/c1-19-12-13-5-8-17(9-6-13)10-14-11-18-7-3-2-4-15(18)16-14;3-1(4)2(5)6/h2-4,7,11,13H,5-6,8-10,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESMLINNSISFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CC2=CN3C=CC=CC3=N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.